molecular formula C10H14N4O2 B14901432 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one

Cat. No.: B14901432
M. Wt: 222.24 g/mol
InChI Key: LKFNINMTIYYYRO-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one is a heterocyclic compound that features both a pyrazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with piperazine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products are substituted pyrazole derivatives.

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • Piperazine
  • 4-(1H-pyrazol-5-yl)piperazin-2-one

Uniqueness

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both pyrazole and piperazine. This duality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

4-(2,5-dimethylpyrazole-3-carbonyl)piperazin-2-one

InChI

InChI=1S/C10H14N4O2/c1-7-5-8(13(2)12-7)10(16)14-4-3-11-9(15)6-14/h5H,3-4,6H2,1-2H3,(H,11,15)

InChI Key

LKFNINMTIYYYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCNC(=O)C2)C

Origin of Product

United States

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